2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene
Description
Significance of Aryl-Substituted Propenes in Organic Synthesis and Chemical Research
Aryl-substituted propenes are valuable building blocks in organic synthesis. The presence of the allyl group attached to an aromatic ring provides multiple sites for chemical modification. These compounds serve as precursors to a wide variety of more complex molecules, including heterocyclic compounds, which are fundamental to medicinal chemistry and materials science. nih.govrsc.org The versatility of aryl-substituted propenes stems from the reactivity of both the alkene double bond and the aromatic ring, allowing for a broad range of synthetic transformations.
Role of Halogen and Tertiary Amine Functionalities in Modulating Chemical Reactivity and Electronic Structure
The incorporation of a halogen atom and a tertiary amine functionality into the aryl-propene scaffold significantly influences the molecule's electronic properties and reactivity.
The chlorine atom on the propene unit introduces an electrophilic center. Halogenation of alkenes is a well-established reaction class where the halogen can act as an electrophile due to the polarizability of its bond. lumenlearning.comlibretexts.orgorganicchemistrytutor.com The double bond of the alkene acts as a nucleophile, initiating an addition reaction. organicchemistrytutor.com This reaction is often stereospecific, leading to anti-addition products. masterorganicchemistry.com The presence of the chlorine atom, an electron-withdrawing group, can also impact the reactivity of the double bond. msu.edu
Conversely, the tertiary amine group, specifically the N,N-dimethylamino moiety, is a strong electron-donating group. Its lone pair of electrons can participate in resonance with the aromatic ring, increasing the electron density of the aryl system. This makes the aromatic ring more susceptible to electrophilic substitution reactions. The tertiary amine itself can act as a nucleophile and a base. msu.eduyoutube.com In the context of catalysis, tertiary amines can direct C-H activation processes, showcasing their ability to control reaction selectivity. nih.gov Furthermore, tertiary amines can be oxidized or undergo reactions to form reactive iminium intermediates. nih.gov
Historical Context of Related Propene and Aryl-Amine Systems in Academic Investigations
The study of molecules containing propene and aryl-amine functionalities has a long history in chemical research. The Simmons-Smith reaction, for instance, is a classic method for the cyclopropanation of alkenes, demonstrating the synthetic utility of the propene moiety. wikipedia.org
Aromatic amines have been central to the development of synthetic dyes and polymers. The pioneering synthesis of aromatic polyimides, for example, dates back to 1908 and involves the polymerization of aromatic diamines. mdpi.com The Eschweiler-Clarke reaction is a well-known method for the N-methylation of primary and secondary amines to form tertiary amines, a reaction that has been understood and utilized for over a century. mdpi.com These historical foundations provide the context for understanding the synthesis and potential reactivity of complex molecules like 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 951889-63-7 | C11H14ClN | 195.69 |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-9(12)7-10-5-4-6-11(8-10)13(2)3/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDCAMTZLOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229316 | |
| Record name | 3-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-63-7 | |
| Record name | 3-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene
Direct Synthesis Strategies for 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene
Direct synthesis strategies aim to construct the target molecule by forming the aryl-alkene bond and incorporating the chloro-substituent on the propenyl unit in a highly convergent manner. These approaches are often favored for their efficiency and atom economy.
One viable strategy involves the reaction of a nucleophilic (3-N,N-dimethylamino)phenyl species with an electrophilic 3-carbon propenyl scaffold already containing the necessary halogenation pattern. This typically involves an allylic substitution pathway.
An organometallic reagent derived from a (3-N,N-dimethylamino)phenyl halide, such as a Grignard reagent ((3-(Dimethylamino)phenyl)magnesium bromide), can serve as the nucleophile. rsc.orgwikipedia.org The reaction of this nucleophile with a dihalogenated propene, such as 2,3-dichloro-1-propene (B165496), could theoretically yield the target compound. The reaction would proceed via nucleophilic attack at the less hindered C3 position, displacing one of the chloride ions.
Reaction Scheme: (3-(CH₃)₂NC₆H₄)MgBr + ClCH₂CCl=CH₂ → (3-(CH₃)₂NC₆H₄)CH₂CCl=CH₂ + MgBrCl
Key challenges in this approach include controlling regioselectivity, as attack at C1 could also occur, and preventing side reactions such as elimination or homocoupling of the Grignard reagent. The choice of solvent (typically THF or diethyl ether) and reaction temperature is critical to optimizing the yield of the desired allylic substitution product. rsc.org
An alternative direct approach begins with the olefinic precursor, 3-[(3-N,N-dimethylamino)phenyl]-1-propene. The target compound can then be synthesized by the selective electrophilic chlorination of the double bond.
The N,N-dimethylamino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. ncert.nic.in This presents a significant challenge, as electrophilic chlorinating agents (e.g., Cl₂, N-chlorosuccinimide) could preferentially react with the activated aromatic ring rather than the alkene. wikipedia.orgresearchgate.net To achieve the desired allylic chlorination, radical conditions or specialized reagents might be necessary to favor reaction at the C2 position of the propene chain. However, electrophilic addition of chlorine across the double bond, followed by elimination of HCl, could also be a potential pathway, though this may lead to a mixture of isomeric products. Careful selection of a chlorinating agent and reaction conditions that minimize aromatic substitution is paramount for this strategy to be successful. nih.gov
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds and are well-suited for synthesizing aryl-substituted alkenes. libretexts.org The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of this compound. wikipedia.orgnih.gov
The Heck Reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com In this context, one could envision the reaction between 3-bromo-N,N-dimethylaniline and 2-chloro-1-propene. A palladium catalyst, typically with a phosphine (B1218219) ligand, and a base are required to facilitate the reaction. nih.govorganic-chemistry.org A key advantage of the Heck reaction is its tolerance for a wide variety of functional groups. youtube.com
The Suzuki-Miyaura Coupling provides another robust route, coupling an organoboron compound with an organic halide. nih.govmdpi.com This strategy would involve the reaction of (3-N,N-dimethylamino)phenylboronic acid with a suitable halogenated propene, such as 2,3-dichloro-1-propene or 3-bromo-2-chloro-1-propene. The reaction is catalyzed by a palladium complex and requires a base for the activation of the boronic acid. organic-chemistry.orgyoutube.com The mild reaction conditions and the low toxicity of the boron-containing byproducts make the Suzuki coupling an attractive option. mdpi.com
| Reaction Type | Aryl Precursor | Alkene Precursor | Key Reagents | Advantages |
| Heck Reaction | 3-Bromo-N,N-dimethylaniline | 2-Chloro-1-propene | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | High functional group tolerance |
| Suzuki Coupling | (3-N,N-Dimethylamino)phenylboronic acid | 2,3-Dichloro-1-propene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Mild conditions, Low toxicity of byproducts |
Precursor Synthesis and Functional Group Interconversions
The success of the aforementioned synthetic strategies relies heavily on the efficient preparation of the key starting materials. This section details the synthesis of the required (3-N,N-dimethylamino)phenyl substrates and halogenated propenyl building blocks.
The primary precursors for the (3-N,N-dimethylamino)phenyl moiety are typically derived from 3-bromo-N,N-dimethylaniline or 3-(dimethylamino)benzaldehyde.
Synthesis of (3-N,N-dimethylamino)phenylboronic acid: This crucial reagent for Suzuki coupling can be prepared from 3-bromo-N,N-dimethylaniline. The synthesis involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a borate (B1201080) ester, such as trimethyl borate. Subsequent acidic workup yields the desired boronic acid. chemicalbook.com
Synthesis of (3-(Dimethylamino)phenyl)magnesium bromide: The Grignard reagent, essential for nucleophilic substitution strategies, is also prepared from 3-bromo-N,N-dimethylaniline. The reaction involves treating the aryl bromide with activated magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). rsc.org A small amount of an initiator like 1,2-dibromoethane (B42909) is often used to start the reaction. rsc.org
| Precursor | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| (3-N,N-Dimethylamino)phenylboronic acid | 3-Bromo-N,N-dimethylaniline | 1. n-Butyllithium 2. Trimethyl borate 3. HCl | Tetrahydrofuran (THF) | 61% | chemicalbook.com |
| (3-(Dimethylamino)phenyl)magnesium bromide | 3-Bromo-N,N-dimethylaniline | Magnesium turnings, 1,2-Dibromoethane | Tetrahydrofuran (THF) | Not specified (used in situ) | rsc.org |
The propenyl component, specifically di- or tri-halogenated propenes, serves as the electrophilic partner in coupling and substitution reactions.
Synthesis of 2,3-dichloro-1-propene: This compound is a versatile building block and can be synthesized from 1,2,3-trichloropropane, which is often an industrial byproduct. google.com The synthesis is an elimination reaction (dehydrochlorination) effected by treatment with a strong base, such as an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. google.com The reaction can be performed in the presence of a phase-transfer catalyst, like benzyltriethylammonium chloride, to improve efficiency. google.com This precursor is valuable for both nucleophilic substitution and cross-coupling reactions. researchgate.netfishersci.ca
| Product | Starting Material | Reagents | Catalyst | Purity | Reference |
| 2,3-Dichloro-1-propene | 1,2,3-Trichloropropane | Aqueous NaOH or KOH | Benzyltriethylammonium chloride | >98% (after rectification) | google.com |
Stereochemical Control in this compound Synthesis
Achieving stereochemical control is a important aspect of modern organic synthesis, particularly when targeting molecules with potential biological activity. For this compound, the primary stereochemical consideration is the potential for chirality at the carbon atom bearing the chlorine atom, which would lead to two enantiomers. The geometry of the double bond (E/Z isomerism) also presents a point of stereochemical diversity that can be controlled during the synthesis.
Diastereoselectivity: In the context of synthesizing this compound, diastereoselectivity would be primarily relevant if a chiral center already existed in the molecule or if one were introduced during the synthesis, leading to the formation of diastereomers. For instance, if a chiral aldehyde was used in the initial carbon-carbon bond-forming step, the subsequent reactions could proceed with a degree of diastereoselectivity.
Enantioselectivity: The introduction of the chloro group onto the allylic backbone offers a key opportunity for establishing a chiral center. Enantioselective methodologies for the synthesis of chiral allylic chlorides have been developed and could be adapted for this synthesis. A prominent strategy involves the palladium-catalyzed asymmetric allylic substitution. acs.orgnih.gov This approach typically utilizes a prochiral allylic substrate, such as an allylic carbonate or acetate (B1210297), and a chiral palladium catalyst to direct the nucleophilic attack of a chloride source, leading to the formation of one enantiomer in excess. While direct enantioselective chlorination of the corresponding allylic alcohol is challenging, conversion of the alcohol to a suitable leaving group would allow for the application of such enantioselective methods.
For example, the reaction of an allylic carbonate derived from 3-[(3-N,N-dimethylamino)phenyl]-2-propen-1-ol with a chloride source in the presence of a chiral palladium catalyst could potentially yield the enantiomerically enriched target compound. The enantioselectivity of such reactions is highly dependent on the nature of the chiral ligand employed.
To illustrate the potential for enantioselective allylic substitutions, the following table presents examples of chiral ligands and their performance in related transformations, as specific data for the target molecule is not available.
| Chiral Ligand | Substrate Type | Nucleophile | Enantiomeric Excess (ee) |
| (S)-BINAP | Allylic Acetate | Malonate | >95% |
| (R,R)-Trost Ligand | meso-1,4-Diacetoxycyclopent-2-ene | Phenylthiol | 98% |
| (S)-PHOX | Allylic Carbonate | Aniline | 95% |
This table presents representative data for analogous enantioselective allylic substitution reactions and is for illustrative purposes.
Chiral Auxiliary Approaches: An alternative strategy for achieving stereochemical control involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been set, the auxiliary can be removed.
In the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For instance, an ester of a chiral alcohol could be formed with a carboxylic acid precursor to the allylic system. The chiral auxiliary would then direct the stereoselective introduction of the chloro group. One of the most widely used classes of chiral auxiliaries are the Evans oxazolidinones. mdpi.com
Organocatalytic Approaches: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. rsc.org For the synthesis of the target compound, an organocatalytic approach could potentially be employed in the enantioselective chlorination of the allylic alcohol intermediate. Chiral aminocatalysts, for example, have been shown to activate substrates towards electrophilic attack.
An illustrative, though not directly applicable, example is the organocatalytic α-chlorination of aldehydes, where a chiral amine catalyst is used to generate a chiral enamine intermediate that then reacts with an electrophilic chlorine source. rsc.org While this specific reaction is not directly transferable to the allylic chlorination, it highlights the potential of organocatalysis to control the stereochemistry of chlorination reactions.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The proposed synthesis of this compound can be evaluated and optimized through the lens of these principles.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The Wittig or Horner-Wadsworth-Emmons reactions, while effective for carbon-carbon bond formation, often have a lower atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide or a phosphate (B84403) byproduct. Catalytic methods, where possible, are generally preferred for their higher atom economy.
Use of Less Hazardous Chemical Syntheses: The choice of reagents is a critical aspect of green chemistry. For the chlorination of the allylic alcohol, traditional reagents such as thionyl chloride or phosphorus trichloride (B1173362) are effective but are also corrosive and produce hazardous byproducts. Milder and less hazardous chlorinating agents are therefore desirable. The use of N-chlorosuccinimide (NCS) in the presence of a reducing agent can be a greener alternative.
Safer Solvents and Auxiliaries: Many organic reactions are carried out in volatile and often toxic organic solvents. The principles of green chemistry encourage the use of safer solvents. acs.org For the proposed synthesis, exploring the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, would be a significant improvement over traditional chlorinated solvents like dichloromethane (B109758) or chloroform. acsgcipr.org
The following table provides a comparison of common solvents and their green chemistry credentials.
| Solvent | Hazards | Green Classification |
| Dichloromethane | Carcinogen, Volatile | Undesirable |
| Toluene | Toxic, Flammable | Usable with restrictions |
| Acetonitrile | Toxic, Flammable | Usable with restrictions |
| Ethyl Acetate | Flammable | Recommended |
| 2-Methyltetrahydrofuran | Flammable, Peroxide former | Recommended |
| Water | Non-toxic, Non-flammable | Highly Recommended |
Catalysis: The use of catalytic methods is a cornerstone of green chemistry as it can reduce the amount of waste generated and often allows for milder reaction conditions. The potential use of catalytic enantioselective methods for the chlorination step, as discussed in section 2.3.1, aligns well with green chemistry principles by avoiding the need for stoichiometric chiral reagents or auxiliaries.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene
Electrophilic Addition Reactions at the Alkene Moiety
Electrophilic addition reactions to 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene involve the initial attack of an electrophile on the electron-rich carbon-carbon double bond. The regiochemical and stereochemical outcomes of these reactions are largely governed by the formation of the most stable carbocation intermediate. pressbooks.pub
The regioselectivity of electrophilic additions, such as the addition of hydrogen halides (HX), is predicted by Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. wikipedia.orglibretexts.org In the case of this compound, this would involve the proton adding to the C1 carbon (the CH2 group). This addition leads to the formation of a secondary carbocation at C2, which is significantly stabilized by two key factors:
Allylic Stabilization: The carbocation is adjacent to the phenyl ring, creating a benzylic-allylic system where the positive charge can be delocalized through resonance onto the aromatic ring. pressbooks.pub
Electron-Donating Group: The N,N-dimethylamino group at the meta position of the phenyl ring is a powerful electron-donating group through resonance. This effect increases the electron density of the aromatic ring, further stabilizing the adjacent positive charge. yufengchemicals.com
This pronounced stabilization of the C2 carbocation ensures that the reaction is highly regioselective. youtube.com
The stereoselectivity of the addition depends on the specific reaction mechanism. For reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation, a mixture of syn- and anti-addition products is expected, as the nucleophile can attack from either face of the carbocation. youtube.comlasalle.edu However, in reactions like halogenation (e.g., with Br2), the formation of a bridged halonium ion intermediate typically leads to anti-addition, where the two new groups add to opposite faces of the original double bond. lasalle.edu
Hydrohalogenation: The addition of a hydrogen halide (e.g., HCl or HBr) proceeds via a two-step mechanism.
Protonation: The alkene's π-bond acts as a nucleophile, attacking the electrophilic hydrogen of the HX molecule. This follows Markovnikov's rule, forming the more stable secondary, benzylic-allylic carbocation at the C2 position. leah4sci.com
Nucleophilic Attack: The resulting halide anion (X-) then acts as a nucleophile, attacking the carbocation to form the final product. leah4sci.com
Due to the significant stability of the intermediate carbocation, this reaction pathway is highly favored.
Under conditions of low halogen concentration and high temperature or the presence of a radical initiator, a radical substitution reaction at the allylic C-H bond may be favored over addition. libretexts.orgjove.com
Nucleophilic Substitution Reactions at the Halogen Center
The chlorine atom in this compound is an allylic halide, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through several mechanistic pathways. openochem.orgglasp.co
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate upon the departure of the chloride leaving group. Given that the resulting secondary carbocation is resonance-stabilized by the adjacent phenyl ring (a benzylic-allylic cation), the SN1 pathway is highly plausible, particularly with weak nucleophiles in polar protic solvents. byjus.comlibretexts.org The nucleophile can then attack the carbocation, leading to the substitution product.
SN2 Mechanism: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine at the same time as the chloride ion departs. byjus.comquora.com While possible, this pathway may be sterically hindered by the adjacent phenyl group. However, allylic halides are known to react faster than their saturated counterparts in SN2 reactions due to electronic factors that stabilize the transition state. openochem.org Strong nucleophiles in polar aprotic solvents favor this mechanism. libretexts.org
SN2' Mechanism: This is a variation of the SN2 reaction specific to allylic systems. In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (C3), causing a rearrangement of the double bond and the expulsion of the leaving group from C1. wikipedia.orglscollege.ac.in This pathway is often competitive with the standard SN2 mechanism and can be influenced by steric factors and the nature of the nucleophile.
The table below illustrates the expected products from different nucleophilic substitution pathways.
| Pathway | Nucleophile | Solvent | Intermediate | Expected Major Product |
| SN1 | H₂O | Polar Protic | Resonance-stabilized carbocation | 2-Hydroxy-3-[(3-N,N-dimethylamino)phenyl]-1-propene |
| SN2 | CN⁻ | Polar Aprotic | Pentacoordinate transition state | 2-Cyano-3-[(3-N,N-dimethylamino)phenyl]-1-propene |
| SN2' | R₂NH | Aprotic | Concerted with rearrangement | 1-(Dialkylamino)-3-[(3-N,N-dimethylamino)phenyl]-1-propene |
The phenyl and N,N-dimethylamino groups exert a profound influence on the rate and mechanism of nucleophilic substitution.
Phenyl Group: The primary role of the phenyl group is the stabilization of the carbocation intermediate in SN1 reactions through resonance. libretexts.org This delocalization of the positive charge significantly lowers the activation energy for carbocation formation, thereby accelerating the reaction rate compared to non-allylic secondary halides.
Rearrangement Reactions and Isomerizations
Allylic systems are prone to rearrangement reactions, particularly under conditions that favor carbocation formation (SN1) or in the presence of certain catalysts. wikipedia.orgacs.org
In the context of this compound, a key potential rearrangement is the allylic shift . lscollege.ac.in During an SN1 reaction, the resonance-stabilized carbocation has positive charge density on both C2 and the benzylic C3 carbon. While nucleophilic attack at C2 is likely favored due to the secondary nature of the carbon, attack at the benzylic carbon is also possible, leading to a rearranged product, 1-Nu-1-[(3-N,N-dimethylamino)phenyl]-2-propene. This process is also known as an SN1' reaction. lscollege.ac.in
The product distribution between the "normal" SN1 product and the rearranged SN1' product is influenced by factors such as the nucleophile, solvent, and any steric hindrance around the two electrophilic centers of the carbocation. wikipedia.org
Similarly, the SN2' mechanism is itself a form of rearrangement reaction, where substitution occurs with a concurrent shift of the double bond. lscollege.ac.inmasterorganicchemistry.com
The table below summarizes the potential products resulting from reactions involving rearrangements.
| Reaction Type | Conditions | Key Intermediate/Transition State | "Normal" Product | Rearranged Product |
| SN1/SN1' | Weak Nucleophile, Polar Protic Solvent | Resonance-delocalized carbocation | 2-Nu-3-[(3-N,N-dimethylamino)phenyl]-1-propene | 1-Nu-1-[(3-N,N-dimethylamino)phenyl]-2-propene |
| SN2' | Strong, bulky nucleophile | Concerted attack at C3 | - | 1-Nu-3-[(3-N,N-dimethylamino)phenyl]-1-propene |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is complex, with several potential pathways depending on the reagents and conditions employed. The electron-donating N,N-dimethylamino group significantly influences the reactivity of both the aromatic ring and the allylic system.
Oxidation:
The oxidation of this compound can target the alkene, the allylic position, or the electron-rich aromatic ring and dimethylamino group.
Epoxidation of the Propene Double Bond: The double bond is susceptible to epoxidation by peroxy acids (e.g., m-CPBA). The electron-donating nature of the N,N-dimethylamino group can increase the electron density of the π-system, potentially accelerating this reaction compared to unsubstituted styrenyl systems.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, would be expected to cleave the double bond, yielding (3-N,N-dimethylamino)benzaldehyde.
Allylic Oxidation: The C-H bonds at the allylic position (the CH₂ group) are activated towards oxidation. Reagents such as selenium dioxide (SeO₂) or chromium-based reagents could potentially introduce a hydroxyl or carbonyl group at this position. The use of sodium chlorite, possibly in conjunction with a catalyst, is another method for the oxidation of allylic substrates. researchgate.net
Oxidation of the Dimethylamino Group: The tertiary amine is itself susceptible to oxidation, potentially forming an N-oxide with reagents like hydrogen peroxide or peroxy acids. This can sometimes compete with epoxidation.
Oxidation involving the Aromatic Ring: The presence of the powerful electron-donating N,N-dimethylamino group activates the aromatic ring, making it susceptible to oxidation. nih.govnih.gov In some cases, this can lead to polymerization or degradation under strong oxidizing conditions.
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Epoxidation | m-CPBA | 2-((3-(dimethylamino)benzyl)oxiran-2-yl)methan-1-ide chloride | The electron-donating group may influence the rate and selectivity. |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | (3-N,N-dimethylamino)benzaldehyde | Standard ozonolysis reaction. |
| Allylic Oxidation | SeO₂ | 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-2-propen-1-ol | Potential for introduction of a hydroxyl group at the allylic position. |
| N-Oxidation | H₂O₂ | 2-Chloro-3-(3-(dimethylamino-N-oxide)phenyl)-1-propene | A common reaction for tertiary amines. |
Reduction:
Reduction reactions can target the double bond or the allylic chloride functionality. The choice of reducing agent is critical for achieving selectivity.
Reduction of the Propene Double Bond: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) is expected to readily reduce the double bond to yield 2-Chloro-1-[(3-N,N-dimethylamino)phenyl]propane.
Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under various reducing conditions. This can occur via catalytic hydrogenation, dissolving metal reductions, or with hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction may compete with the reduction of the double bond.
Birch Reduction: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol) typically reduces aromatic rings. masterorganicchemistry.com The presence of a strong electron-donating group like N,N-dimethylamino would direct the reduction to produce a non-conjugated diene, with the group remaining on a double bond. masterorganicchemistry.com
Reduction with Hydride Reagents: Strong hydride reagents such as LiAlH₄ can reduce both the double bond and the allylic chloride, especially in conjugated systems. youtube.com The presence of the phenyl group can facilitate the reduction of the double bond. youtube.com
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | 1-((3-(dimethylamino)phenyl)methyl)-2-chloroethane | Selective reduction of the double bond is expected under mild conditions. |
| Reductive Dehalogenation | Zn, CH₃COOH | 3-[(3-N,N-dimethylamino)phenyl]-1-propene | Cleavage of the C-Cl bond. |
| Birch Reduction | Na, NH₃ (l), EtOH | 1-(2,5-dihydro-3-(dimethylamino)benzyl)-2-chloroprop-1-ene | Reduction of the aromatic ring is directed by the electron-donating group. masterorganicchemistry.com |
| Hydride Reduction | LiAlH₄ | 1-(3-(dimethylamino)phenyl)propane | Potential for complete reduction of both the double bond and the chloro group. |
Radical Reactions Involving the Propene and Chloro Functionalities
The structure of this compound is amenable to radical reactions, primarily due to the stability of the potential radical intermediates.
Allylic Radical Formation: The allylic C-H bonds of the CH₂ group are the most likely sites for hydrogen abstraction by a radical initiator. The resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across the C1, C2, and C3 atoms of the propene backbone and potentially into the phenyl ring. This resonance stabilization makes allylic positions particularly susceptible to radical reactions like halogenation. libretexts.orgyoutube.com
Radical Substitution/Halogenation: In the presence of a radical initiator (e.g., UV light, AIBN) and a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), radical substitution at the allylic position could occur. libretexts.org This would lead to the formation of a di-halogenated product.
Radical Polymerization: The terminal double bond makes this molecule a monomer that could potentially undergo radical polymerization. The presence of the bulky substituted phenyl group might sterically hinder the propagation step, but under appropriate conditions (initiator, temperature), polymerization could be initiated.
Radical-mediated C-C Bond Formation: Allylic halides can participate in reductive homo-coupling reactions, often promoted by a catalyst and light, proceeding through a radical intermediate. nih.govrsc.org This would result in the formation of a dimer.
| Reaction Type | Reagent(s)/Conditions | Key Intermediate | Potential Product(s) |
| Allylic Halogenation | NBS, UV light or AIBN | Resonance-stabilized allylic radical | 1-Bromo-2-chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene |
| Radical Polymerization | Radical Initiator (e.g., AIBN), Heat | Propagating polymer radical chain | Poly(this compound) |
| Reductive Homo-coupling | Catalyst, H₂, Visible Light | Allyl radical nih.govrsc.org | 1,6-bis(3-(dimethylamino)phenyl)-2,5-dichlorohexa-1,5-diene |
Theoretical and Computational Chemistry of 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations would be essential to understanding the fundamental electronic properties of the molecule. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to model the compound in the gas phase or in various solvents.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap, Electron Excitation)Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For a molecule like this, the HOMO would likely be localized on the electron-rich dimethylamino-phenyl ring, while the LUMO might be distributed across the π-system of the propene group.
Table 4.1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Conformational Analysis and Potential Energy Surfaces
A conformational analysis would be performed by systematically rotating key single bonds (e.g., the C-C bond connecting the phenyl ring to the propene group) to identify the most stable conformers (energy minima) and the transition states between them. This would generate a potential energy surface (PES) diagram, which is fundamental for understanding the molecule's flexibility and preferred shapes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict spectroscopic data. Theoretical vibrational frequencies (IR and Raman) would be calculated and compared to experimental spectra to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would also be computed. Furthermore, Time-Dependent DFT (TD-DFT) would be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. A comparison between theoretical and experimental data is a standard method for validating computational models.
Table 4.2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key IR Peak (C=C stretch) | Data not available | Data not available |
| ¹H NMR (vinyl protons) | Data not available | Data not available |
| ¹³C NMR (C-Cl carbon) | Data not available | Data not available |
| UV-Vis λmax | Data not available | Data not available |
Reaction Mechanism Elucidation Through Computational Modeling
If this compound were involved in a chemical reaction, such as nucleophilic substitution at the allylic carbon or addition reactions at the double bond, computational modeling could elucidate the reaction mechanism. By calculating the energies of reactants, transition states, and products, a reaction energy profile could be constructed. This would provide insights into the reaction's feasibility (thermodynamics) and rate (kinetics), helping to predict the most likely reaction pathways and product outcomes.
Without access to peer-reviewed computational studies on 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene, the specific data for these analyses remains unavailable.
Transition State Analysis
Transition state analysis is a fundamental component of computational chemistry used to investigate the mechanism of chemical reactions. It focuses on identifying the transition state, which is the highest energy point along the reaction pathway, representing a saddle point on the potential energy surface. For a molecule like this compound, transition state analysis would be crucial in understanding its reactivity, such as in nucleophilic substitution reactions or rearrangements.
Computational methods, particularly density functional theory (DFT), are employed to locate and characterize transition states. This involves geometry optimization to find the minimum energy structures of reactants and products, followed by a search for the transition state structure connecting them. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Key Parameters in Transition State Analysis:
| Parameter | Description |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state, determining the reaction rate. |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. |
| Geometric Parameters | Bond lengths and angles of the transition state structure, providing insight into the reaction mechanism. |
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) analysis, is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products. arxiv.orgresearchgate.netnih.gov This provides a detailed picture of the structural changes that occur throughout the course of a chemical reaction. For this compound, mapping the reaction coordinate for a specific transformation would reveal the precise sequence of bond-making and bond-breaking events.
Non-Linear Optical (NLO) Properties Investigations via Computational Methods
Computational methods are powerful tools for the investigation of the non-linear optical (NLO) properties of molecules. researchgate.netdocumentsdelivered.commdpi.comresearchgate.netnih.govfrontiersin.org These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to a variety of phenomena with applications in optoelectronics and photonics. mdpi.comnih.gov For this compound, computational studies can predict its potential as an NLO material.
The NLO response of a molecule is primarily determined by its electronic structure. Molecules with large differences in electron density, typically containing electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties. nih.gov In the case of this compound, the N,N-dimethylamino group acts as an electron donor, the phenyl ring and the propene chain form the π-conjugated bridge, and the chloro group has electron-withdrawing character.
First-Order Hyperpolarizability (β) Calculations
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. mdpi.comresearchgate.net Computational chemistry provides a direct route to the calculation of β. Methods like DFT with appropriate functionals and basis sets are commonly used to compute the components of the hyperpolarizability tensor. researchgate.netmdpi.comresearchgate.net
The calculation involves determining the response of the molecular dipole moment to an applied electric field. The magnitude of the total first-order hyperpolarizability (β_tot) is often used to compare the NLO activity of different molecules. A higher β_tot value indicates a stronger second-order NLO response. For comparative purposes, the calculated hyperpolarizability is often benchmarked against that of a standard NLO material like urea. mdpi.com
Typical Computational Parameters for β Calculation:
| Parameter | Description | Typical Values/Methods |
| Method | The theoretical level of calculation. | DFT (e.g., B3LYP, CAM-B3LYP) researchgate.netmdpi.com |
| Basis Set | The set of functions used to describe the atomic orbitals. | Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets. researchgate.netfrontiersin.org |
| Solvent Model | Accounts for the effect of a solvent on the NLO properties. | Polarizable Continuum Model (PCM) |
Relationship Between Molecular Structure and NLO Response
A central aspect of NLO materials research is understanding the relationship between molecular structure and the resulting NLO properties. nih.govnih.govresearchgate.net Computational studies are instrumental in elucidating these structure-property relationships. For molecules like this compound, several structural features are expected to influence its NLO response.
The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing chloro group creates a push-pull system that enhances intramolecular charge transfer (ICT) upon excitation, a key factor for a large NLO response. nih.gov The extent of π-conjugation in the phenylpropene backbone also plays a crucial role; a more delocalized π-system generally leads to a larger hyperpolarizability. The planarity of the molecule is another important factor, as a more planar structure facilitates electron delocalization. nih.gov
Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the ICT characteristics. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic Transitions and Band Gap Analysis
The electronic absorption characteristics of organic molecules are governed by transitions between molecular orbitals. For compounds similar in structure to 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene, such as chalcone (B49325) derivatives bearing both chloro and dimethylamino substituents, the UV-Vis spectra are typically characterized by broad absorption bands. nih.gov These arise from π → π* and n → π* electronic transitions within the conjugated system.
The presence of the N,N-dimethylamino group, a strong electron-donating group, and the chloro group, an electron-withdrawing group, in conjunction with the phenyl ring and the propene backbone, creates a donor-π-acceptor (D-π-A) type system. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, which significantly influences the electronic spectra. nih.gov
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electronic band gap of the molecule. This band gap can be estimated experimentally from the onset of the absorption band in the UV-Vis spectrum and can also be calculated using computational methods like Density Functional Theory (DFT). For a structurally analogous chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), DFT calculations have determined a HOMO-LUMO energy band gap of 3.332 eV. nih.gov It is anticipated that this compound would exhibit a comparable band gap.
Table 1: Theoretical Electronic Properties of a Structurally Similar Chalcone Derivative (DAP)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.58 eV |
| LUMO Energy | -2.25 eV |
| Band Gap (Eg) | 3.33 eV |
| Dipole Moment (μD) | 6.54 Debye |
Data based on DFT calculations for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. nih.gov
The HOMO in such systems is typically localized on the electron-rich N,N-dimethylaminophenyl moiety, while the LUMO is distributed across the π-conjugated backbone and the electron-withdrawing chloro-substituted propene fragment. acs.orgnih.gov The energy of these electronic transitions is sensitive to the molecular environment, as will be discussed in the following section.
Solvatochromic Effects
Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption or emission bands with a change in the polarity of the solvent. This phenomenon is particularly pronounced in D-π-A molecules like this compound due to changes in the dipole moment upon electronic transition. researchgate.netacs.org
In non-polar solvents, the absorption spectrum reflects the electronic transitions of the molecule in a relatively unperturbed state. As the solvent polarity increases, the excited state, which is generally more polar than the ground state in D-π-A systems, is stabilized to a greater extent. This differential stabilization of the ground and excited states leads to a shift in the absorption and emission maxima. nih.govresearchgate.net
For analogous compounds, a bathochromic (red) shift in the fluorescence emission is commonly observed with increasing solvent polarity, indicative of a larger dipole moment in the excited state. nih.govnih.gov The study of the solvatochromic behavior of the closely related chalcone DAP revealed that the absorption and fluorescence maxima are indeed influenced by the nature of the solvent. For instance, in dimethylformamide, the absorption and fluorescence peaks were observed at 417 nm and 541 nm, respectively. nih.gov
Table 2: Solvatochromic Data for a Structurally Similar Chalcone Derivative (DAP) in Various Solvents
| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) |
|---|---|---|
| Toluene | 400 | 510 |
| Chloroform | 412 | 525 |
| Acetonitrile | 417 | 538 |
| DMF | 417 | 541 |
| Ethanol | 415 | 535 |
Data for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. nih.gov
The significant Stokes shift observed in polar solvents for these types of molecules is a direct consequence of the substantial intramolecular charge transfer character of the excited state. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available in the cited literature, analysis of structurally related compounds provides valuable insights into its likely solid-state conformation and packing.
The crystal packing of organic molecules is dictated by a variety of intermolecular interactions that direct the self-assembly of molecules into a thermodynamically stable lattice. For a molecule like this compound, several types of interactions are expected to play a crucial role.
Hydrogen Bonding: Although the primary amino group is dimethylated, weak C-H···N and C-H···Cl hydrogen bonds may be present, influencing the crystal packing. nih.gov
Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules. acs.org
π-π Stacking: The presence of the phenyl ring facilitates π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. nih.gov These can be either face-to-face or offset arrangements. rsc.org
Table 3: Common Intermolecular Interactions in Related Chloro-Aromatic Compounds
| Interaction Type | Typical Distance (Å) | Description |
|---|---|---|
| C-H···Cl | 3.6 - 3.8 | Weak hydrogen bonds influencing packing. nih.gov |
| Halogen Bond (Cl···N/O) | < Sum of van der Waals radii | Directional interaction involving the chlorine atom. acs.org |
The presence of a stereocenter at the chlorine-bearing carbon of the propene unit means that this compound can exist as a pair of enantiomers. When a racemic mixture of such a compound is crystallized, it can either form a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of enantiomerically pure crystals). nih.gov
If an enantiopure sample of this compound were to be crystallized, it would necessarily crystallize in one of the 65 chiral space groups (Sohncke space groups). nih.gov These space groups lack inversion centers and mirror planes. The determination of the specific chiral space group would require single-crystal X-ray diffraction analysis of an enantiomerically pure crystal. The chiral separation of similar 3-phenyl-3-heteroarylpropylamines has been successfully achieved using techniques like chiral HPLC and capillary electrophoresis. nih.gov
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C11H14ClN), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is indicative of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the analysis of related compounds. nih.gov
Common fragmentation patterns for similar structures include:
Loss of a chlorine radical (·Cl): This is a common fragmentation for chlorinated compounds. nih.gov
Cleavage of the C-C bond alpha to the nitrogen atom: This is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion. youtube.com
Loss of a methyl radical (·CH3) from the dimethylamino group.
Fragmentation of the propene chain.
The analysis of substituted 3-phenylpropenoates has shown that the fragmentation pathways are highly dependent on the position of the substituents on the phenyl ring. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M - Cl]+ | [C11H14N]+ | Loss of chlorine radical |
| [M - CH3]+ | [C10H11ClN]+ | Loss of a methyl radical |
| [C9H10N]+ | [C6H4N(CH3)2CH2]+ | Benzylic cleavage |
The exact masses of these fragments, as determined by HRMS, would be instrumental in confirming their elemental compositions and thus elucidating the fragmentation pathways.
Coordination Chemistry of 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene
Ligand Design and Coordination Modes
The molecular structure of 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene features three distinct functional groups that could serve as donor sites for metal coordination: the alkene, the chlorine atom, and the dimethylamine (B145610) group. The interplay of these functionalities allows for a variety of potential coordination modes.
The versatility of this compound as a ligand stems from the presence of its multiple potential donor sites. Each of these sites can interact with a metal center in a distinct manner, leading to a range of possible coordination behaviors.
The alkene functionality can coordinate to a metal center through its π-system. In transition metal complexes, the allyl group typically binds in an η³-fashion, where all three carbon atoms of the allyl fragment are involved in bonding to the metal. wikipedia.org This mode of coordination is common in organometallic chemistry and is a key feature of many catalytic processes. wikipedia.org Alternatively, the alkene could bind in an η¹-fashion, where only one of the carbon atoms forms a sigma bond with the metal. wikipedia.org
The chlorine atom, being a halogen, can act as a bridging or terminal ligand. As a terminal ligand, it would form a single bond with the metal center. In a bridging mode, the chlorine atom could link two metal centers, a common structural motif in polynuclear complexes.
The dimethylamine group possesses a lone pair of electrons on the nitrogen atom, making it a classic Lewis base and a potent donor site for coordination to a metal center. The nitrogen atom can form a dative bond with a metal, and the strength of this interaction can be influenced by the electronic properties of the metal and the steric bulk of the dimethylamino group.
The presence of these three distinct functionalities within the same molecule opens up the possibility of chelation, where the ligand binds to the metal center through more than one donor site to form a stable ring structure. For instance, the ligand could potentially act as a bidentate ligand, coordinating through the nitrogen of the dimethylamine group and one of the carbons of the alkene, or through the nitrogen and the chlorine atom.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and reaction conditions would be crucial in determining the final structure and properties of the resulting complex.
Palladium and platinum are particularly interesting candidates for complexation with this ligand due to their versatile coordination chemistry and catalytic applications. wikipedia.org The synthesis of palladium(II) and platinum(II) complexes often involves the reaction of the ligand with a halide or acetate (B1210297) salt of the metal. For example, reacting this compound with a palladium(II) source could lead to the formation of a variety of complexes, depending on the stoichiometry and reaction conditions. wikipedia.org
One common method for the synthesis of allyl palladium complexes is the oxidative addition of an allylic halide to a low-valent metal complex. wikipedia.org This approach could be applicable here, potentially leading to the formation of a dimeric palladium complex with bridging chloride ligands.
Palladium(II) and platinum(II) complexes commonly adopt a square-planar coordination geometry. researchgate.net In a potential square-planar complex with this compound, the ligand could occupy one or more of the coordination sites. For instance, in a mononuclear complex, the ligand might coordinate as a bidentate N,C-donor, with the remaining two sites occupied by other ligands such as chloride or solvent molecules. The bonding in such complexes can be described using a combination of valence bond theory and molecular orbital theory, which account for the donation of electrons from the ligand orbitals to the empty d-orbitals of the metal.
The table below illustrates a hypothetical square-planar palladium(II) complex, detailing the coordination environment.
| Central Metal | Ligand(s) | Coordination Geometry | Potential Donor Atoms |
| Palladium(II) | This compound, Chloride | Square-Planar | Nitrogen, Carbon, Chlorine |
Electronic and Catalytic Properties of Metal Complexes
The coordination of this compound to a metal center is expected to significantly influence the electronic properties of both the ligand and the metal. These electronic changes can, in turn, impact the catalytic activity of the resulting metal complex.
Upon coordination to a metal center, the electron density within the this compound ligand will be redistributed. The donation of electron density from the nitrogen and/or the π-system of the alkene to the metal will lead to a change in the electronic character of these groups. This can be observed experimentally through techniques such as NMR and IR spectroscopy. For example, a shift in the resonance of the protons adjacent to the coordinating atoms in the ¹H NMR spectrum would provide evidence of coordination. Similarly, changes in the vibrational frequencies of the C=C and C-N bonds in the IR spectrum would indicate their involvement in bonding to the metal.
The electronic properties of the metal center are also modified upon ligand coordination. The donation of electrons from the ligand increases the electron density on the metal, which can affect its redox potential and its ability to participate in catalytic cycles. The specific nature of the ligand donor atoms (e.g., the hard nitrogen donor versus the soft π-system of the alkene) will have a distinct influence on the electronic structure of the metal complex.
Potential as Catalysts in Organic Transformations (excluding biological catalysis)
There is currently no available data in peer-reviewed journals or other scientific sources detailing the application of coordination complexes of this compound as catalysts in organic synthesis. The catalytic activity of a coordination complex is fundamentally dependent on the nature of both the metal center and the surrounding ligands. The specific structural and electronic properties of this compound, such as the presence of a potential N,N-dimethylamino donor group and a reactive chloro-allyl moiety, suggest that it could theoretically form complexes with various transition metals. However, without experimental studies, any discussion of its potential catalytic applications would be purely speculative and fall outside the scope of this fact-based article.
Detailed research findings, including performance in specific organic transformations, reaction conditions, yields, and selectivity, are not available. Therefore, no data tables on its catalytic performance can be presented. The synthesis and characterization of its metal complexes and their subsequent evaluation in catalytic processes such as cross-coupling reactions, hydrogenation, or polymerization have not been reported.
Further research would be required to explore the coordination chemistry of this compound and to investigate the catalytic potential of its metal complexes in various organic transformations.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the applications of the chemical compound This compound in the areas of materials science and as an advanced synthetic intermediate.
While searches were conducted for each subsection of the provided outline, the results did not yield information directly pertaining to "this compound." The scientific literature does contain information on structurally related compounds, such as chalcones with chlorophenyl and dimethylaminophenyl groups for non-linear optical applications, and general principles of polymerizing functional monomers. However, applying this information to the specific compound would be speculative and scientifically inaccurate.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" at this time.
Applications of 2 Chloro 3 3 N,n Dimethylamino Phenyl 1 Propene in Materials Science and Advanced Synthetic Intermediates
Building Block in the Synthesis of Complex Organic Molecules
Derivatization to Access Diverse Chemical Scaffolds
The reactivity of the 2-chloro-1-propene group in 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene allows for a multitude of chemical transformations, providing access to a wide array of molecular frameworks. The allylic chloride moiety is a key functional group that can readily participate in nucleophilic substitution and cross-coupling reactions, making it a powerful tool for synthetic chemists.
One of the primary pathways for derivatization involves the substitution of the chlorine atom by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to new molecules with potentially interesting properties. For instance, reaction with amines, alcohols, and thiols can yield the corresponding allylic amines, ethers, and thioethers, respectively. These reactions are fundamental in building more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent another powerful strategy for the derivatization of this compound. nih.govsynarchive.com In a Suzuki coupling, the allylic chloride can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This methodology is particularly useful for creating complex molecules with new aryl or vinyl substituents. The general scheme for a Suzuki coupling involving an allylic chloride is depicted in the table below.
| Reaction | Reactants | Catalyst | Product |
| Suzuki Coupling | Allylic Chloride, Organoboron Compound | Palladium Complex | Allyl-Aryl/Vinyl Compound |
| Heck Reaction | Allylic Chloride, Alkene | Palladium Complex | Substituted Alkene |
Similarly, the Heck reaction allows for the coupling of the allylic chloride with an alkene, leading to the formation of a new, more substituted alkene. synarchive.com These reactions are highly valued for their efficiency and tolerance of a wide range of functional groups.
The presence of the N,N-dimethylamino group on the phenyl ring also influences the reactivity of the molecule. This electron-donating group can direct electrophilic aromatic substitution reactions to the ortho and para positions, allowing for further functionalization of the aromatic ring. This dual reactivity, at both the allylic chloride and the aromatic ring, makes this compound a highly versatile building block for creating a diverse library of chemical compounds.
Intermediate in the Synthesis of Non-Pharmaceutical Specialty Chemicals
The derivatization capabilities of this compound make it a valuable intermediate in the synthesis of a variety of non-pharmaceutical specialty chemicals. These are chemicals produced for specific applications and include products such as dyes, pigments, agrochemicals, and materials for electronics.
The N,N-dimethylaniline substructure is a common feature in many synthetic dyes. nih.gov The ability to functionalize both the allylic and aromatic parts of this compound allows for the synthesis of novel dye molecules with tailored properties, such as color, fastness, and solubility. For example, the allylic group could be used to attach the chromophore to a polymer backbone, while modifications to the phenyl ring could fine-tune the color of the dye.
In the field of materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The vinyl group can potentially undergo polymerization, while the N,N-dimethylamino group can impart specific properties to the resulting polymer, such as conductivity or photosensitivity. Such polymers could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or sensors.
Furthermore, the allylic chloride functionality is a known precursor in the synthesis of certain agrochemicals. acs.orgnih.gov While specific examples involving this compound are not widely documented in publicly available literature, the general reactivity of allylic chlorides makes them suitable for constructing the complex molecular frameworks often found in herbicides, insecticides, and fungicides. acs.orgnih.gov The N,N-dimethylamino-phenyl moiety could also contribute to the biological activity of the final product.
The potential applications of this intermediate are summarized in the table below, highlighting its role in creating value-added specialty chemicals.
| Class of Specialty Chemical | Potential Application | Key Functional Groups Utilized |
| Dyes and Pigments | Synthesis of novel chromophores with tailored properties. | N,N-dimethylaniline, Allylic group |
| Functional Polymers | Monomer for polymers with specific electronic or optical properties. | 1-propene, N,N-dimethylamino-phenyl group |
| Agrochemicals | Intermediate for the synthesis of complex active ingredients. | Allylic Chloride |
| Photoactive Materials | Precursor for materials used in optical data storage or switching devices. | N,N-dimethylamino-phenyl group |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of allylic chlorides are established, future research will likely focus on developing more efficient, selective, and versatile synthetic routes to 2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene and its analogs.
One promising avenue is the adaptation of modern cross-coupling strategies. For instance, a one-pot, two-step approach involving the B(C6F5)3-catalyzed isomerization of allyl silanes followed by Hiyama coupling has been successful in creating a diverse range of styrene (B11656) derivatives. acs.org Exploring a similar strategy could provide access to a broad spectrum of functionalized 3-aryl-1-propenes.
Furthermore, novel approaches to the synthesis of related 2-aryl propionates have been developed, such as a two-step conversion of phenyl glyoxylates to β,β-dichlorostyrenes and their subsequent reduction. researchgate.net Investigating analogous transformations could lead to innovative pathways for the target molecule. Additionally, the Claisen-Schmidt condensation, a classical method for forming α,β-unsaturated ketones, continues to be optimized for the synthesis of 1,3-diaryl propenone derivatives, which are structurally related. nih.gov Future work could involve modifying this reaction to produce the desired 2-chloro-1-propene moiety.
A summary of potential novel synthetic approaches is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Isomerization-Hiyama Coupling | One-pot, two-step process using allyl silane (B1218182) precursors. acs.org | Access to a wide range of functionalized derivatives. acs.org |
| Modified Phenyl Glyoxylate Conversion | Involves the formation and reduction of dichlorostyrene (B3053091) intermediates. researchgate.net | Offers an alternative disconnection approach to the target structure. researchgate.net |
| Adapted Claisen-Schmidt Condensation | Base-catalyzed reaction of an aldehyde and a ketone. nih.gov | Well-established reaction with potential for modification to introduce the chloro-substituent. nih.gov |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The N,N-dimethylaminophenyl group is a well-known fluorophore, and its incorporation into the structure of this compound suggests potential applications in the development of advanced spectroscopic probes. The spectral properties of compounds containing the 3-(4-dimethylamino-phenyl) moiety have been shown to be sensitive to the surrounding solvent polarity, exhibiting a red shift in both absorption and emission spectra with increasing polarity. researchgate.net This solvatochromic behavior could be exploited for sensing applications.
A notable example is the development of a dimethylaminophenyl-substituted naphtho[1,2-b]quinolizinium derivative as a multicolor near-infrared (NIR) probe for the fluorimetric detection of intracellular nucleic acids and proteins. researchgate.net This probe exhibits a "light-up" effect upon binding to biomacromolecules, with distinct emission wavelengths for different targets. researchgate.net Future research could focus on whether this compound or its derivatives can be similarly employed as fluorescent probes, potentially for real-time monitoring of chemical reactions where changes in polarity or the formation of specific analytes could be detected through changes in fluorescence.
Computational Design of Functional Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. Future research should leverage computational methods to design functional derivatives of this compound with tailored electronic, optical, and chemical properties.
Computational studies on related systems, such as the rhodium-catalyzed allylic C-H functionalization, have successfully elucidated the origins of selectivity in these reactions. emory.edu Similar computational investigations could be applied to predict the reactivity of the allylic chloride in the target molecule and to design catalysts for its selective functionalization.
Furthermore, DFT studies have been used to analyze the chemical reactivity of allyl mercaptan and its derivatives, providing insights into their potential as radical scavengers. mdpi.comresearchgate.netnih.gov Applying these computational approaches to this compound could help in designing derivatives with specific antioxidant or other biological activities. The influence of various substituents on the aromatic ring or the propene backbone could be systematically evaluated to optimize desired properties.
Development of Sustainable Synthesis Methodologies
In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound is a critical area for future research. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
The principles of sustainable chlorine chemistry, which aim to utilize chlorine (derived from abundant NaCl) efficiently and minimize waste, can guide the development of greener routes. nih.gov This includes exploring alternatives to hazardous reagents and improving atom economy.
Recent advancements in sustainable allylic amination, such as the Tsuji-Trost reaction in water using nickel catalysts, demonstrate the potential for greener synthesis of allylic compounds. rsc.org The use of alternative reaction media, such as water or supercritical carbon dioxide, can circumvent the problems associated with volatile organic solvents. rsc.org Moreover, solvent- and catalyst-free approaches for the synthesis of related compounds like allylic thioethers are being developed and could be adapted. researchgate.net
The following table summarizes key green chemistry principles and their potential application in the synthesis of the target compound.
| Green Chemistry Principle | Potential Application |
| Use of Alternative Solvents | Employing water or other green solvents to reduce reliance on volatile organic compounds. rsc.org |
| Catalysis | Developing efficient catalytic systems, such as nickel-based catalysts for allylic functionalization, to replace stoichiometric reagents. rsc.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Solvent- and Catalyst-Free Conditions | Exploring microwave-assisted or other high-energy input methods to drive reactions without the need for solvents or catalysts. researchgate.net |
Investigation of Surface Interactions and Self-Assembly Phenomena
The aromatic nature of the phenyl group and the potential for intermolecular interactions involving the dimethylamino and chloro substituents suggest that this compound and its derivatives could exhibit interesting surface interaction and self-assembly behaviors.
Studies on the self-assembly of polyfluorinated arylamines have shown that N-H···O and π-stacking interactions can lead to the formation of one-dimensional supramolecular assemblies. rsc.org While the target molecule lacks the N-H bond for hydrogen bonding, the potential for π-stacking and other non-covalent interactions remains. The self-assembly of molecules on surfaces can be regulated by subtle electrostatic interactions, such as those between sulfur and nitrogen atoms in different molecular building blocks. rsc.orgnih.gov The interplay between the electron-rich dimethylamino group and the electron-withdrawing chlorine atom in the target compound could lead to unique self-assembly motifs.
Future research in this area could involve studying the adsorption and self-assembly of this molecule on various surfaces using techniques like scanning tunneling microscopy. Understanding these phenomena is crucial for potential applications in nanotechnology and materials science. nih.gov
Potential in Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound make it an interesting candidate for applications in supramolecular chemistry, particularly in the design of host-guest systems. The electron-rich N,N-dimethylaminophenyl moiety can participate in π-stacking and other non-covalent interactions, which are fundamental to molecular recognition and the formation of supramolecular assemblies. nih.gov
For example, styryl dyes containing N-methyl- and N-phenylpiperazine functionalities have been shown to form host-guest complexes with cucurbiturils, with the encapsulation process being influenced by the nature of the substituents. mdpi.com The phenylpropene scaffold of the target molecule could similarly interact with macrocyclic hosts.
Furthermore, the concept of host-guest interactions has been used to stabilize reactive species, as demonstrated by the encapsulation of the azafullerene radical within a cycloparaphenylene nanoring. nih.gov The reactive allylic chloride of the target compound could potentially be stabilized or its reactivity modulated through encapsulation within a suitable host molecule. The functionalization of supramolecular polymers with specific guest molecules is an emerging area of research, and derivatives of this compound could be designed to act as functional monomers in such systems. nih.govresearchgate.netrsc.orgtue.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
